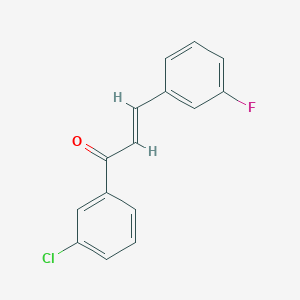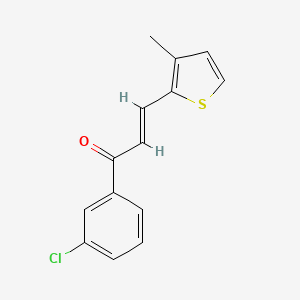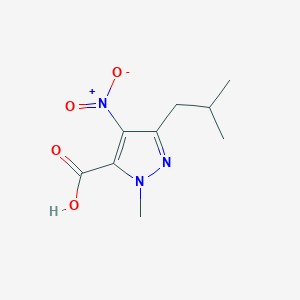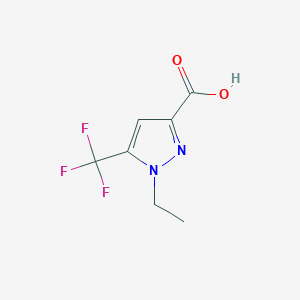
Methyl 3-bromo-4-oxocyclopentanecarboxylate
Overview
Description
“Methyl 3-bromo-4-oxocyclopentanecarboxylate” is a chemical compound with the molecular formula C7H9BrO3 . It has a molecular weight of 221.05 .
Molecular Structure Analysis
The molecular structure of “Methyl 3-bromo-4-oxocyclopentanecarboxylate” consists of a cyclopentane ring with a carboxylate (CO2) group, a bromine atom, and a ketone (C=O) group .Scientific Research Applications
Chemical Modifications and Applications
Chemical modifications of biopolymers, such as xylan, highlight a path to synthesize biopolymer ethers and esters with unique properties tailored by functional groups, substitution degrees, and patterns. Xylan esters, synthesized through reactions with various acids and activating agents under specific conditions, exemplify the broad applicability of such modifications in creating novel materials. These xylan derivatives, including esters containing xylan-4-[N,N,N-trimethylammonium]butyrate chloride moieties, showcase the potential for applications ranging from drug delivery, paper strength additives, flocculants, to antimicrobial agents. Advanced analytical techniques, including NMR spectroscopy and rheology, have been pivotal in elucidating the structure-property relationships of these novel materials, suggesting a wide range of scientific and industrial applications (Petzold-Welcke et al., 2014).
Environmental Impact and Alternative Fumigants
The environmental impact of traditional soil fumigants like methyl bromide, coupled with the exploration of alternative fumigants, underscores the need for sustainable agricultural practices. Studies on water-soluble formulations of alternative fumigants, such as 1,3-dichloropropene, chloropicrin, and metham sodium, emphasize the potential for more environmentally friendly, economical, and safe applications through drip irrigation systems. This approach not only reduces worker exposure but also allows for the precise application of fumigants, highlighting a shift towards more sustainable pest management in agriculture (Ajwa et al., 2002).
Synthesis Methods and Intermediate Applications
The exploration of synthesis methods for compounds like 2-Fluoro-4-bromobiphenyl reveals the intricate balance between efficiency, cost, and environmental impact in chemical manufacturing. Innovative synthesis methods that reduce the reliance on expensive or hazardous reagents, such as palladium and toxic phenylboronic acid, are critical for the scalable and sustainable production of key intermediates in pharmaceuticals like flurbiprofen. The development of practical, pilot-scale methods for such syntheses not only advances the field of organic chemistry but also opens new avenues for the manufacturing of essential drugs, demonstrating the far-reaching implications of research on methyl 3-bromo-4-oxocyclopentanecarboxylate and its derivatives (Qiu et al., 2009).
properties
IUPAC Name |
methyl 3-bromo-4-oxocyclopentane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrO3/c1-11-7(10)4-2-5(8)6(9)3-4/h4-5H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACFRUYSOUKJTTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C(=O)C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-bromo-4-oxocyclopentanecarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2,3-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3070530.png)
![1-[(3-chloro-4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3070538.png)
![1-[(4-Isopropylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3070541.png)
![1-[(3,5-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3070547.png)
![1-[(2,5-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3070553.png)
![1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3070556.png)
![1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3070560.png)


![Methyl 1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate](/img/structure/B3070578.png)

![3-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid](/img/structure/B3070598.png)

![1-[4-(1H-Imidazol-1-YL)phenyl]ethanol](/img/structure/B3070610.png)